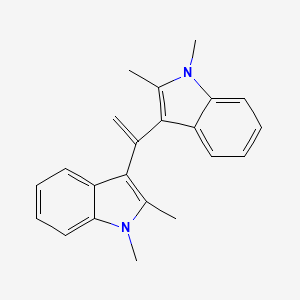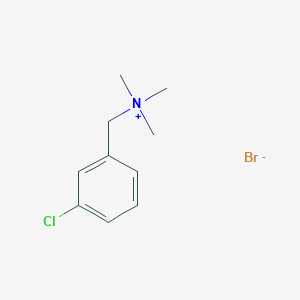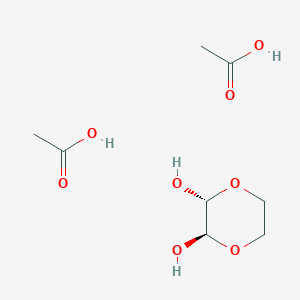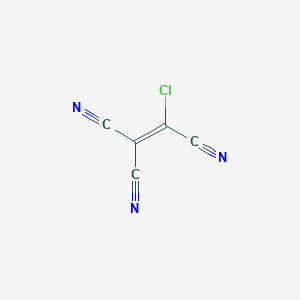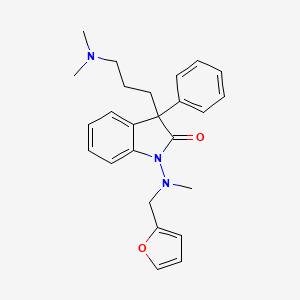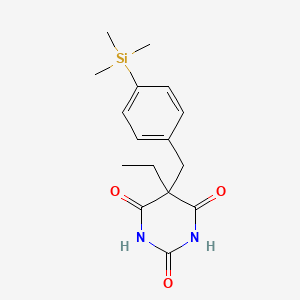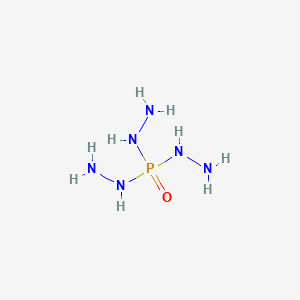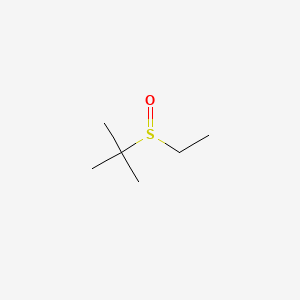![molecular formula C12H17NO3 B14693849 N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide CAS No. 34190-46-0](/img/structure/B14693849.png)
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide is an organic compound that belongs to the class of methoxyphenols This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with a propanamide side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparación Con Compuestos Similares
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide: Known for its use in pharmaceutical testing.
4-hydroxy-3-methoxybenzaldehyde: A simpler analog with similar functional groups.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Another analog with a different side chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
34190-46-0 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(15)13-7-9-4-5-10(14)11(6-9)16-3/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
Clave InChI |
WRIBHSHCJJYENE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



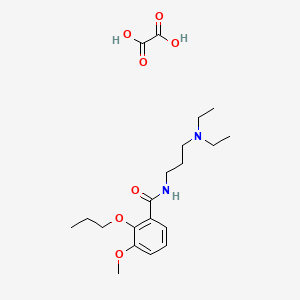

![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
